molecular formula C6H10ClN3 B12865066 5-Chloro-1-ethyl-3-methyl-1H-pyrazol-4-amine

5-Chloro-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12865066
M. Wt: 159.62 g/mol
InChI Key: XARUUOAYZFRDNF-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with chlorine, ethyl, and methyl groups, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with ethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazole derivative .

Industrial Production Methods: Industrial production of 5-Chloro-1-ethyl-3-methyl-1H-pyrazol

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

5-chloro-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C6H10ClN3/c1-3-10-6(7)5(8)4(2)9-10/h3,8H2,1-2H3

InChI Key

XARUUOAYZFRDNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)Cl

Origin of Product

United States

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